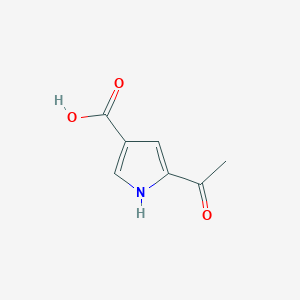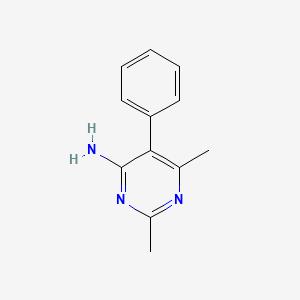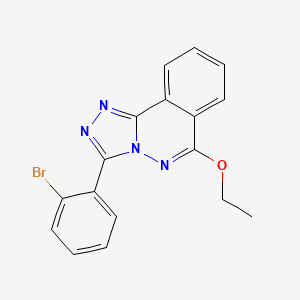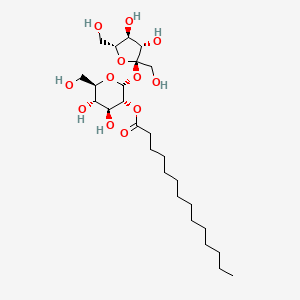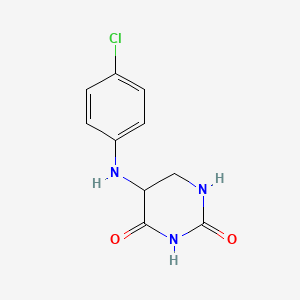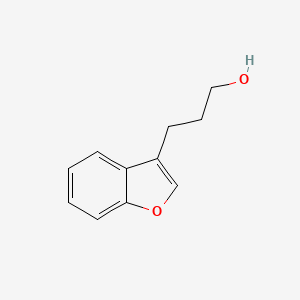![molecular formula C24H23N3 B15213610 3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole CAS No. 672907-75-4](/img/structure/B15213610.png)
3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of biphenyl and tert-butylphenyl groups attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of Biphenyl and tert-Butylphenyl Precursors: The biphenyl and tert-butylphenyl groups are synthesized separately through standard organic synthesis methods.
Cyclization Reaction: The precursors are then subjected to a cyclization reaction with hydrazine hydrate and an appropriate aldehyde or ketone to form the triazole ring.
Final Coupling: The biphenyl and tert-butylphenyl groups are coupled to the triazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may disrupt cellular processes by interfering with signal transduction pathways or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-1,3,4-oxadiazole
- 4-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-1,2,3-triazole
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole is unique due to its specific triazole ring structure and the presence of both biphenyl and tert-butylphenyl groups. This combination imparts distinct electronic and steric properties, making it valuable in various applications, particularly in materials science and medicinal chemistry.
Properties
CAS No. |
672907-75-4 |
|---|---|
Molecular Formula |
C24H23N3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-(2-tert-butylphenyl)-3-(4-phenylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C24H23N3/c1-24(2,3)21-12-8-7-11-20(21)23-25-22(26-27-23)19-15-13-18(14-16-19)17-9-5-4-6-10-17/h4-16H,1-3H3,(H,25,26,27) |
InChI Key |
GRXBHVHHVFRAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)

![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)


